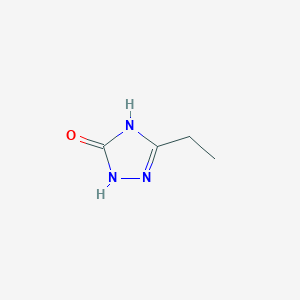

3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one

Description

3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one is a nitrogen-containing heterocyclic compound characterized by a triazolone core substituted with an ethyl group at the 3-position. Its structure combines the reactivity of the 1,2,4-triazol-5-one ring with the hydrophobic influence of the ethyl substituent, making it a versatile intermediate in medicinal chemistry and materials science . The compound is part of a broader class of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula |

C4H7N3O |

|---|---|

Molecular Weight |

113.12 g/mol |

IUPAC Name |

3-ethyl-1,4-dihydro-1,2,4-triazol-5-one |

InChI |

InChI=1S/C4H7N3O/c1-2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8) |

InChI Key |

NSYKPXCGPMWPGL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NNC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

1,2,4-Triazole (Parent Compound)

- Structure : Lacks the ketone group and ethyl substituent.

- Reactivity : More basic due to the absence of electron-withdrawing groups.

- Applications : Primarily used as a ligand in coordination chemistry and as a precursor for agrochemicals.

- Key Difference : 3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one exhibits reduced basicity and enhanced lipophilicity due to the ethyl group and ketone moiety, favoring biological applications .

3-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Structure : Methyl substituent at the 3-position instead of ethyl.

- Acidity: pKa values for triazolone derivatives are typically weak (pKa ~10–12 in non-aqueous media), with methyl substitution slightly increasing acidity compared to ethyl due to reduced electron-donating effects .

- Solubility : Lower lipophilicity than the ethyl analogue, leading to marginally better aqueous solubility .

3-Nitro-1,2,4-triazol-5-one (NTO)

- Structure : Nitro group at the 3-position instead of ethyl.

- Properties :

- Applications : Used as an insensitive explosive and in environmental toxicity studies .

3-(4-Hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Structure : Hydroxyphenyl and methyl substituents.

- Biological Activity : Enhanced interaction with biological targets (e.g., enzymes) due to hydrogen-bonding capability of the hydroxyl group .

- Research Gap: Limited data on the ethyl derivative’s specific biological efficacy compared to this hydroxyphenyl analogue .

Table 1: Comparative Properties of Triazolone Derivatives

| Compound | Substituent(s) | pKa* | Solubility (Aqueous) | Key Applications |

|---|---|---|---|---|

| 1,2,4-Triazole | None | ~10.5 | Moderate | Coordination chemistry |

| 3-Methyl-triazolone | Methyl | ~10.8 | Low | Antimicrobial agents |

| 3-Ethyl-triazolone | Ethyl | ~11.2 | Very low | Drug intermediates |

| 3-Nitro-triazolone (NTO) | Nitro | ~8.5 | High (12.8 g/L) | Explosives, toxicology |

| 3-(4-Hydroxyphenyl)-methyl-triazolone | Hydroxyphenyl, Methyl | ~9.9 | Moderate | Enzyme inhibition |

*Note: pKa values estimated from potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.